(Z)-methyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(Z)-methyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C22H25N3O5S2 and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of benzothiazole derivatives and their complexes with various metals have been extensively studied. For instance, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which were characterized using various spectroscopic methods. These compounds show potential for antimicrobial activities against bacteria causing infections in different parts of the human body (Mishra et al., 2019).
Biological Activity
Benzothiazole derivatives exhibit a range of biological activities, which could be relevant to the compound . The antibacterial and antifungal activities of benzothiazole compounds have been evaluated, with some showing good to moderate activity against various microorganisms. For example, Chavan and Pai (2007) synthesized N-substituted-3-chloro-2-azetidinones based on a benzothiazole structure and found them to exhibit antibacterial activity against several strains (Chavan & Pai, 2007).
Potential for Drug Discovery
The structural features of benzothiazole derivatives make them suitable candidates for drug discovery. Durcik et al. (2020) described a method for synthesizing hydroxy-substituted 2-aminobenzothiazole-6-carboxylic acid derivatives, highlighting their potential as building blocks in drug discovery due to the ability to substitute at various positions, thereby exploring the chemical space for ligand-target interactions (Durcik et al., 2020).
Chemical Reactivity and Applications
The reactivity of benzothiazole derivatives with other chemical entities opens avenues for the synthesis of novel compounds with potential applications. For instance, Tommasi and Sorrentino (2009) utilized 1,3-dialkylimidazolium-2-carboxylate compounds in CO2-transfer reactions, leading to the synthesis of carboxylates and α-alkylidene cyclic carbonates, demonstrating the versatility of these compounds in chemical synthesis (Tommasi & Sorrentino, 2009).
Properties
IUPAC Name |
methyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-5-6-13-24(2)32(28,29)17-10-7-15(8-11-17)20(26)23-22-25(3)18-12-9-16(21(27)30-4)14-19(18)31-22/h7-12,14H,5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKISVJSYHAETMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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